1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole
Description
1-Methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at position 1 with a methyl group and at position 2 with a sulfur-linked pyrazolo[1,5-a]pyrazine moiety. This structural combination confers unique electronic and steric properties, positioning it as a candidate for medicinal chemistry applications. The pyrazolo[1,5-a]pyrazine scaffold contributes to planarity and π-electron delocalization, which are critical for interactions with biological targets like kinases . The sulfanyl (S–) linker enhances solubility and may facilitate hydrogen bonding or hydrophobic interactions in enzyme binding pockets .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-14-6-4-12-10(14)16-9-8-2-3-13-15(8)7-5-11-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYUKOWDHZQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrazine derivative in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazine or imidazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. The incorporation of a pyrazolo group into the imidazole structure can enhance its efficacy against various pathogens. For instance, compounds similar to 1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole have shown significant activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Anti-inflammatory Effects
Research indicates that imidazole derivatives exhibit anti-inflammatory properties. A study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent anti-inflammatory activity . The structural modifications in these compounds can lead to enhanced pharmacological profiles.
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored in various studies. Derivatives of imidazole and pyrazole have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may offer unique pathways for targeting cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in drug design. Studies on related compounds have shown that modifications at specific positions can significantly influence biological activity. For example, the presence of a thiol group in similar structures has been linked to increased antimicrobial and anti-inflammatory activities .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Tewari et al., 2014 | Novel pyrazole derivatives showed significant anti-inflammatory activity | Potential treatment for inflammatory diseases |
| Brullo et al., 2012 | Dihydro-imidazo derivatives inhibited chemotaxis with low IC50 values | Targeting inflammatory responses |
| PMC7887755 | Pyrazolo[1,5-a]pyrimidine derivatives exhibited antitubercular activity with low cytotoxicity | Development of new tuberculosis therapies |
Mechanism of Action
The mechanism of action of 1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
- Planarity and π-Systems : The target compound’s pyrazolo[1,5-a]pyrazine core shares planarity with pyrazolo[1,5-a]pyrimidines (), enabling strong π-π stacking in kinase ATP-binding pockets. However, the additional nitrogen in pyrazolo[1,5-a]pyrazine may alter electron distribution compared to pyrazolo[1,5-a]pyrimidines, affecting binding specificity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfanyl linker in the target compound may improve aqueous solubility compared to azetidine-linked analogs () or purely hydrophobic derivatives .
Biological Activity
1-Methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical formula for this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈N₄S |
| Molecular Weight | 208.25 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Pyrazolo derivatives have been studied for their ability to inhibit tumor growth. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines by targeting specific enzymes involved in tumor progression .
- Antimicrobial Properties : Some studies suggest that pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism of action positions them as potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide and TNF-alpha, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo compounds:
- Antitumor Activity : A study by Chui et al. synthesized several pyrazolo derivatives and evaluated their inhibitory effects on thymidine phosphorylase (TP), an enzyme linked to tumor growth. The results indicated that modifications to the pyrazole structure significantly influenced anticancer activity .
- Synergistic Effects in Cancer Treatment : In research focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives were tested in combination with doxorubicin. The findings revealed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Mechanistic Studies : A detailed molecular docking study suggested that the binding interactions between pyrazolo compounds and target proteins could elucidate their mechanisms of action. This approach has been pivotal in understanding how structural variations affect biological activity .
Pharmacological Evaluation
The pharmacological profiles of pyrazolo compounds indicate a promising future for this compound in drug development:
Q & A
Q. What are the critical factors in optimizing multi-step synthesis for this compound?
- Methodology : Multi-step synthesis requires careful control of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving sulfur-containing intermediates, while non-polar solvents improve yields in cyclization steps .
- Temperature and catalyst optimization : For pyrazolo-pyrazine core formation, use Pd-catalyzed cross-coupling or condensation reactions at 80–120°C, monitored via TLC .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates, while recrystallization in ethanol ensures final product purity .
Q. Which spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm imidazole and pyrazine ring connectivity. Key signals include:
- Imidazole C-2 proton at δ 8.2–8.5 ppm (s, 1H) .
- Pyrazine ring protons at δ 7.8–8.1 ppm (d, J = 6.8 Hz) .
- FTIR : Sulfanyl (C–S) stretch at 650–700 cm⁻¹ and imidazole N–H stretch at 3100–3200 cm⁻¹ confirm functional groups .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water, 0.1% TFA) .
Advanced Research Questions
Q. How can computational methods streamline synthetic pathway design?
- Methodology :
- Reaction path search : Quantum chemical calculations (DFT) predict transition states for sulfur insertion and ring-closure steps, reducing trial-and-error experimentation .
- Machine learning : Train models on existing pyrazolo-imidazole reaction datasets to predict optimal solvents/catalysts (e.g., POCl₃ for cyclization ).
- Feedback loops : Integrate experimental data (e.g., failed reaction conditions) into computational workflows to refine predictions .
Q. How can structural-activity relationship (SAR) studies resolve contradictions in biological data?
- Methodology :
- Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., replacing methyl with ethyl or aryl groups) .
- Bioactivity assays : Test analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity (KD) and cell-based assays for IC₅₀ values .
- Data analysis : Correlate substituent electronegativity/logP with activity trends. For example:
| Substituent (R) | LogP | IC₅₀ (μM) |
|---|---|---|
| –CH₃ | 1.2 | 0.8 |
| –CF₃ | 2.1 | 0.3 |
Q. What experimental strategies elucidate the mechanism of action in biological targets?
- Methodology :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Binding assays : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy changes during target interaction .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP450 isoforms) to resolve binding modes at 2.0–2.5 Å resolution .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields reported across studies?
- Methodology :
- Variable control : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). For example, trace moisture reduces yields in POCl₃-mediated cyclization by 15–20% .
- Analytical validation : Compare HPLC/MS data with literature to confirm byproduct formation (e.g., oxidized sulfanyl intermediates) .
- Meta-analysis : Aggregate data from 5+ studies to identify outliers and statistically significant trends (e.g., DMF vs. THF solvent effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
